Diphenylmethylfluorosilane
Description
Foundational Principles of Organosilicon Compounds in Chemical Science
Organosilicon compounds are a class of chemical structures that feature carbon-silicon (C-Si) covalent bonds. These compounds occupy a unique space in chemistry, blending the properties of inorganic materials with those of organic molecules. The silicon atom, being larger and less electronegative than carbon, imparts distinct characteristics to these molecules. This includes longer bond lengths and different bond angles compared to their carbon analogues, which can lead to unique three-dimensional structures and altered chemical reactivity. cjcatal.com
The field of organosilicon chemistry is extensive, with applications ranging from polymers and materials science to pharmaceuticals and fine chemical synthesis. cjcatal.comcore.ac.uk Compounds like siloxanes, which contain Si-O backbones, are known for their thermal stability and are used to create resins, elastomers, and oils. rsc.org The reactivity of bonds between silicon and other elements, such as halogens or hydrogen, makes many organosilicon compounds valuable as reagents and intermediates in synthetic organic chemistry. core.ac.uk
The Distinctive Role of Silicon-Fluorine Bonding in Contemporary Chemistry
The silicon-fluorine (Si-F) bond is the strongest single bond to silicon, a characteristic that makes fluorosilanes exceptionally stable compounds. This high bond energy is a cornerstone of their utility in modern chemistry. While this stability can make them resistant to hydrolysis, it also allows them to serve as convenient and manageable sources of fluoride (B91410) ions under specific reaction conditions. core.ac.uk This property is harnessed in various fluorination reactions, where the fluorosilane acts as a nucleophilic fluoride donor. rsc.orgchemicalbook.com
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, methods for selective fluorination are of great interest. rsc.org Using silicon-based reagents for this purpose is attractive because a silicon-bearing group can often be incorporated early in a synthetic route and carried through several steps before the final fluorination. core.ac.uk The chemistry of silicon difluoride (SiF₂) and other fluorinated silicon species has been a subject of significant research, highlighting the fundamental importance of the Si-F bond. fishersci.comchemicalbook.com
Contextualization of Diphenylmethylfluorosilane within the Organosilicon Landscape
This compound (C₁₃H₁₃FSi) is an organosilicon compound that exemplifies the principles outlined above. It is a member of the fluorosilane family, a subclass of the broader organosilicon category. Its structure consists of a central silicon atom bonded to two phenyl groups, one methyl group, and a single fluorine atom.
This specific arrangement of bulky phenyl groups and a reactive fluorine atom places this compound at the intersection of several key areas of organosilicon chemistry. It is structurally related to diphenylmethylsilane (which has a Si-H bond instead of Si-F), a compound frequently used in reductions and as a silylating agent. The presence of the Si-F bond suggests potential applications as a fluoride donor or as a stable building block in more complex syntheses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoro-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJRVUCIKVZRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280089 | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17739-53-6 | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17739-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Diphenylmethylfluorosilane and Analogous Organofluorosilanes
Strategies for Silicon-Fluorine Bond Formation
The introduction of fluorine onto the silicon atom is a critical step that can be accomplished through direct fluorination or, more commonly, through halogen exchange reactions.
Direct fluorination involves the reaction of a silicon precursor, such as a hydrosilane (containing an Si-H bond), with a fluorinating agent. While elemental fluorine (F₂) can be used, its high reactivity necessitates careful handling and cryogenic conditions. uantwerpen.be More practical and controlled methods often employ electrophilic fluorinating reagents.
Mechanistically, the reaction of a hydrosilane like diphenylmethylsilane with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, proceeds via the attack of the Si-H bond on the electrophilic fluorine source. This process can be conceptualized as a form of oxidative hydrolysis of the Si-H bond. acs.org Density functional theory (DFT) studies on silicon surfaces indicate that the formation of the Si-F bond is a highly favorable process with a low activation barrier. mdpi.com The reaction effectively substitutes the hydrogen atom on the silicon center with a fluorine atom to yield the desired organofluorosilane.
Table 1: Electrophilic Fluorinating Agents for Silane (B1218182) Fluorination
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination of various substrates, including enamides and silyl (B83357) enol ethers. nih.govresearchgate.net |
| Selectfluor | F-TEDA-BF₄ | Widely used, versatile electrophilic fluorinating agent for substrates like silylketones and allylsilanes. nih.govresearchgate.net |
Halogen exchange is the most common and practical method for synthesizing organofluorosilanes like Diphenylmethylfluorosilane. This strategy involves the substitution of a different halogen atom, typically chlorine, on the silicon center with a fluorine atom. The precursor, Diphenylmethylchlorosilane, can be synthesized via the Grignard reaction between a phenylmagnesium halide and methyltrichlorosilane. gelest.com
The subsequent exchange reaction is driven by the formation of a more stable metal halide salt and the strong Si-F bond. A variety of fluoride (B91410) sources can be employed, ranging from hydrogen fluoride (HF) and its salts (e.g., NH₄F) to metal fluorides. The reaction involves a nucleophilic attack by the fluoride ion on the electrophilic silicon atom of the chlorosilane, leading to the displacement of the chloride ion. researchgate.net This method is highly efficient and is a standard procedure in organosilicon chemistry. organic-chemistry.orgacs.org
Table 2: Common Fluoride Reagents for Halogen Exchange at Silicon
| Reagent | Formula | Key Characteristics |
|---|---|---|
| Ammonium Fluoride | NH₄F | Mild and effective fluorinating agent for converting silyl chlorides to silyl fluorides. |
| Potassium Fluoride | KF | Often used in spray-dried form or with a phase-transfer catalyst to enhance reactivity. |
| Copper(II) Fluoride | CuF₂ | Can act as both a fluoride source and a component in catalytic coupling reactions. nih.gov |
Cross-Coupling Methodologies for Carbon-Silicon and Carbon-Fluorine Bond Construction
Cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis and functionalization of organofluorosilanes.
Palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling, utilize organosilanes as coupling partners with organic halides or triflates. Organofluorosilanes are considered potent substrates in these reactions. nih.gov The general catalytic cycle involves three key steps: (1) oxidative addition of the organic halide to the Pd(0) catalyst, (2) transmetalation of the organic group from the silicon atom to the palladium center, and (3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov
The transmetalation step is often the rate-limiting step and typically requires activation by a fluoride source, which forms a hypervalent, more nucleophilic silicate (B1173343) species. lsu.edu This activation makes the organic group on the silicon more readily transferable to the palladium complex. Various palladium precatalysts and ligands have been developed to improve the efficiency and scope of these reactions, allowing for the coupling of both aryl iodides and the less reactive but more accessible aryl bromides and chlorides. nih.govnih.gov
Table 3: Selected Palladium Catalyst Systems for Cross-Coupling with Organosilanes
| Catalyst/Precatalyst | Ligand | Activating Agent | Substrate Scope | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | TBAF | Aryl Bromides | nih.gov |
| tBuBrettPhos Pd G3 | tBuBrettPhos | Cs₂CO₃ | (Hetero)aryl Bromides | nih.gov |
| [Pd(allyl)Cl]₂ | P(t-Bu)₃ | TBAF | Aryl Chlorides | nih.gov |
Copper-based catalysis provides an economical and effective alternative or supplement to palladium-catalyzed reactions. Copper(I) salts, particularly copper(I) iodide (CuI), are widely used in seminal cross-coupling reactions like the Sonogashira, Ullmann, and Negishi couplings. calibrechem.comresearchgate.net In the context of organosilane chemistry, copper can facilitate the cross-coupling of arylsilanes with various partners.
For instance, copper(II) fluoride (CuF₂) has been used to mediate the C-S bond formation between arylsilanes and thiuram reagents. The proposed mechanism involves the formation of a copper complex, activation of the arylsilane by the fluoride ion, and subsequent reaction to form the coupled product. nih.gov Copper can also be used as a co-catalyst in palladium-catalyzed reactions, where it is believed to facilitate the transmetalation step. These copper-assisted methods expand the toolkit for constructing complex molecules from organofluorosilane building blocks. researchgate.netsioc-journal.cn
Stereoselective Synthetic Approaches Towards Chiral Fluorinated Organosilanes
The synthesis of chiral organofluorine compounds is a significant challenge in organic chemistry due to the unique properties of fluorine. Stereoselective approaches to chiral fluorinated organosilanes involve creating stereogenic centers bearing either a fluorine or a silicon atom with high levels of control.
One strategy involves the electrophilic fluorination of a chiral substrate. For example, the fluorodesilylation of enantiopure allylsilanes using an electrophilic fluorine source like Selectfluor can introduce a fluorine atom at a stereogenic center. researchgate.net Another approach is the diastereoselective fluorination of molecules containing a chiral auxiliary. Davis and others have demonstrated that chiral auxiliaries can effectively direct the facial selectivity of fluorination on enamides or enolates. nih.gov
More advanced methods utilize palladium catalysis for the site- and diastereoselective fluorination of C(sp³)–H bonds. By using a directing group, it is possible to fluorinate a specific methylene (B1212753) C-H bond in α-amino acid derivatives, leading to β-fluorinated products with high diastereoselectivity. nih.gov Mechanistic studies suggest that these reactions may proceed through direct C-F reductive elimination from a high-valent palladium intermediate. nih.gov These methodologies pave the way for the synthesis of complex, enantiopure fluorinated organosilanes.
Table 4: Examples of Stereoselective Fluorination Methods
| Method | Substrate Type | Fluorinating Agent | Key Feature | Reference |
|---|---|---|---|---|
| Electrophilic Fluorodesilylation | Enantiopure Allylsilanes | Selectfluor | Introduction of fluorine with stereocontrol. | researchgate.net |
| Diastereoselective Fluorination | Chiral Enamides | Selectfluor, NFSI | Chiral auxiliary controls the stereochemical outcome. | nih.gov |
| Pd(II)-Catalyzed C-H Fluorination | α-Amino Acid Derivatives | AgF | Site- and diastereoselective fluorination of unactivated C(sp³)-H bonds. | nih.gov |
Generation of Silicon-Fluorine Moieties in Radiochemistry and Isotopic Labeling
The formation of silicon-fluorine (Si-F) bonds is a cornerstone of ¹⁸F-radiochemistry, a field crucial for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net The favorable properties of the fluorine-18 (B77423) (¹⁸F) isotope, such as its short half-life of approximately 110 minutes and low positron energy, make it ideal for high-resolution imaging while minimizing patient radiation exposure. nih.govacs.org Organofluorosilanes, including derivatives of this compound, have emerged as important targets in this area due to innovative labeling strategies that leverage the high affinity of silicon for fluoride. researchgate.netnih.gov
A primary strategy for introducing ¹⁸F into molecules is through the use of Silicon-Fluoride Acceptor (SiFA) moieties. nih.gov This technology facilitates the efficient labeling of a wide range of molecules, from small organic compounds to complex biomolecules like peptides and proteins. nih.govnih.gov The process typically involves one of two main approaches: isotopic exchange or the substitution of a leaving group. researchgate.net
Isotopic Exchange (IE): This is an elegant and widely used method for ¹⁸F-labeling of SiFA-containing compounds. researchgate.netresearchgate.net In this reaction, a non-radioactive precursor containing a stable fluorine-19 atom bonded to silicon (¹⁹F-Si) is treated with a solution of radioactive [¹⁸F]fluoride. The ¹⁹F atom is exchanged for an ¹⁸F atom, yielding the desired radiolabeled product. researchgate.net A key advantage of the SiFA-IE method is its simplicity and mild reaction conditions; it can often be performed at room temperature, making it compatible with sensitive biomolecules. researchgate.netresearchgate.net The mechanism is believed to proceed through a pentacoordinated silicon intermediate. mdpi.com Despite initial concerns that isotopic exchange would result in low molar activity, the method has been refined to achieve specific activities suitable for in vivo imaging. researchgate.netmdpi.com
Leaving Group Substitution: An alternative approach involves the nucleophilic substitution of a leaving group attached to the silicon atom. nih.govmdpi.com In this method, a precursor molecule features a silicon atom bonded to a labile group, such as an alkoxy (e.g., methoxy, ethoxy), hydroxyl (OH), or even a hydride (H) group. nih.govmdpi.com This precursor is reacted with an aqueous [¹⁸F]fluoride solution, often under mildly acidic conditions, to displace the leaving group and form the stable Si-¹⁸F bond. nih.govnih.gov For example, tert-butyldiphenylmethoxysilane has been shown to undergo rapid substitution with aqueous [¹⁸F]fluoride to produce [¹⁸F]t-butyldiphenylfluorosilane. nih.gov While this method can be very efficient, it may require more rigorous purification to remove the unreacted precursor and byproducts. researchgate.net
To improve the efficiency of these radiofluorination reactions, particularly for sterically hindered organosilanes, researchers have developed innovative strategies. One such strategy is the use of Nucleophile Assisting Leaving Groups (NALGs). nih.gov By appending a potassium-chelating group to the silicon substrate, the rate of fluorination with potassium [¹⁸F]fluoride can be significantly enhanced, often without the need for a separate phase transfer catalyst like Kryptofix 2.2.2. nih.govresearchgate.net
The stability of the resulting Si-¹⁸F bond is critical for in vivo applications. To prevent hydrolysis, the silicon atom is typically decorated with bulky organic groups, such as tert-butyl or phenyl groups, which sterically shield the Si-F bond from attack by water and other nucleophiles. researchgate.net
| Radiolabeling Method | Precursor Type | Typical Conditions | Key Features |
| Isotopic Exchange (IE) | ¹⁹F-SiFA-containing molecule | Room temperature, [¹⁸F]F⁻, often with a phase transfer catalyst (e.g., K₂CO₃/Kryptofix) | Mild conditions, precursor and product are chemically identical, suitable for sensitive biomolecules. researchgate.netresearchgate.net |
| Leaving Group Substitution | Organosilane with alkoxy, OH, or H leaving group | Slightly acidic, elevated temperature (can vary), [¹⁸F]F⁻ | Direct one-step labeling, versatile for various precursors. nih.govnih.govmdpi.com |
| NALG-Assisted Fluorination | Organosilane with a covalently attached chelating group | Acetonitrile, K[¹⁸F]F, often no external phase transfer catalyst needed | Accelerated reaction rates for sterically crowded silicon centers. nih.govresearchgate.net |
Emerging Synthetic Routes for this compound Derivatives
The development of novel synthetic methodologies in organic chemistry continuously provides new avenues for creating complex molecules with greater efficiency and selectivity. polytechnique.edurroij.com For this compound and its derivatives, emerging routes focus on expanding the toolkit beyond traditional methods, enabling the synthesis of novel structures for various applications.
Metal-Catalyzed Cross-Coupling Reactions: A significant area of development involves the use of transition-metal catalysis to form new carbon-carbon or carbon-heteroatom bonds. Palladium- and copper-catalyzed cross-coupling reactions have been employed to synthesize functionalized organofluorosilanes. For instance, (α-Fluorovinyl)diphenylmethylsilane can undergo fluoride ion-assisted cross-coupling reactions with aryl halides, providing a route to α-fluorostyrene derivatives. nih.govresearchgate.net These reactions demonstrate the utility of the diphenylmethylsilyl group as a versatile handle in complex molecule synthesis.
Si-H Bond Insertion Reactions: A more recent and highly efficient strategy involves the direct functionalization of Si-H bonds. The development of metal-catalyzed carbene insertion reactions into the Si-H bond of precursors like diphenylmethylsilane offers a direct path to α-silyl carbonyl compounds. nih.gov Using amide-sulfoxonium ylides as safe and versatile carbene precursors, this method allows for the synthesis of highly functionalized α-silyl amides under mild conditions. nih.gov While the reaction yield can be sensitive to the steric bulk of the silane, diphenylmethylsilane has been shown to be a viable substrate. nih.gov This approach represents a significant advancement for creating silicon-containing building blocks from simple starting materials.
Photoredox Catalysis: Light-mediated reactions are at the forefront of modern synthetic chemistry. Organic photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. acs.org While not yet widely reported specifically for this compound derivatives, this technology has been successfully applied to the one-step radiosynthesis of other aromatic prosthetic groups for PET imaging. acs.org The principles of using light to mediate challenging bond formations, such as C-H functionalization or novel coupling reactions, hold considerable promise for future applications in synthesizing complex diphenylmethylsilane derivatives. This could enable late-stage functionalization, a highly desirable feature in medicinal chemistry and materials science. cas.cn
| Synthetic Strategy | Precursor Type | Key Reagents/Catalysts | Product Type | Significance |
| Cross-Coupling | (α-Fluorovinyl)diphenylmethylsilane, Aryl Halides | Pd(0)/Cu(I) | α-Fluorostyrene Derivatives | Forms C-C bonds, functionalizes vinylsilanes. nih.govresearchgate.net |
| Si-H Bond Insertion | Diphenylmethylsilane | Amide-sulfoxonium ylides, Iridium catalyst | α-Silyl Amides | Direct and efficient C-Si bond formation from Si-H precursors. nih.gov |
| Photoredox Catalysis | Aromatic precursors (potential for silane derivatives) | Photocatalyst (e.g., xanthones), Light source | Functionalized Aromatics | Enables reactions under very mild conditions, potential for novel transformations. acs.orgcas.cn |
Advanced Reaction Mechanisms and Chemical Reactivity of Diphenylmethylfluorosilane
Nucleophilic Substitution Processes at the Silicon Center
Nucleophilic substitution at the silicon atom of Diphenylmethylfluorosilane is a cornerstone of its chemistry. Unlike carbon-centered SN2 reactions, which proceed through a single transition state, substitutions at silicon often involve the formation of stable or transient hypervalent intermediates. nih.govnih.gov The larger atomic radius and the availability of d-orbitals in silicon allow it to accommodate more than four ligands, leading to penta- or hexacoordinate species that dictate the reaction's stereochemical outcome and rate. nih.govacs.org
Elucidation of Stereochemical Pathways: Inversion versus Retention of Configuration
The stereochemistry of nucleophilic substitution at a chiral silicon center, such as a derivative of this compound, can result in either inversion or retention of the original configuration. This outcome is not fixed but is dynamically influenced by the interplay between the nucleophile, the leaving group, and the solvent. masterorganicchemistry.comopen.ac.uk
Generally, SN2-type reactions at silicon proceed with an inversion of configuration, analogous to carbon chemistry, where the nucleophile attacks from the side opposite to the leaving group (backside attack). libretexts.orgucsd.edu However, the ability of silicon to form pentacoordinate intermediates opens up an alternative pathway leading to retention of configuration.
The stereochemical fate is often rationalized by the nature of the intermediate trigonal bipyramidal (TBP) pentacoordinate silicon complex. rsc.orgresearchgate.net
Inversion: Occurs via a single-step backside attack or through a pentacoordinate intermediate where the entering nucleophile and the leaving group occupy the two axial (apical) positions. This pathway is typical for soft nucleophiles and good leaving groups.
Retention: This outcome necessitates a more complex mechanism involving a pentacoordinate intermediate. The nucleophile initially attacks at an equatorial position. For the reaction to proceed, a process known as pseudorotation (like a Berry pseudorotation) must occur, which rearranges the ligands, moving the leaving group to an axial position from which it can depart. This pathway is often favored by hard nucleophiles and poor leaving groups. open.ac.uk
For this compound, the fluoride (B91410) atom is a relatively poor leaving group compared to heavier halogens. open.ac.uk This characteristic suggests that reactions could proceed with either inversion or retention, highly dependent on the incoming nucleophile's characteristics.
Table 1: Predicted Stereochemical Outcomes for Nucleophilic Substitution on a Chiral this compound Derivative
| Nucleophile Type | Predicted Predominant Stereochemistry | Mechanistic Pathway |
|---|---|---|
| Hard Nucleophiles (e.g., RO⁻, F⁻) | Retention | Formation of a pentacoordinate intermediate with equatorial attack, followed by pseudorotation and axial departure of the leaving group. |
| Soft Nucleophiles (e.g., RS⁻, R₃P) | Inversion | Direct backside attack (SN2-like) or formation of a pentacoordinate intermediate with axial attack. |
| Organometallic Reagents (e.g., RLi, RMgX) | Retention or Inversion | Outcome is highly dependent on the specific reagent and reaction conditions; both pathways are plausible. |
The Influence of Leaving Group Efficacy and Nucleophile Characteristics
The rate and mechanism of nucleophilic substitution are critically dependent on the leaving group's ability to depart and the nucleophile's ability to attack the silicon center. acs.org
Leaving Group Efficacy: The fluoride in this compound is a poor leaving group due to the high strength of the Si-F bond (around 565 kJ/mol). nih.gov Good leaving groups are typically weak bases that can stabilize the negative charge after departure. nih.gov While fluoride is highly electronegative, it is the conjugate base of a weak acid (HF), making it a less effective leaving group than chloride, bromide, or iodide in many contexts. open.ac.uk However, reactions can be driven to completion, often under forcing conditions or with assistance from Lewis acids or specific solvents. The cleavage of Si-F bonds can be significantly accelerated by sources of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which can form hypervalent silicon species and facilitate substitution. libretexts.org
Nucleophile Characteristics: The nature of the nucleophile is paramount. A distinction is often made between "hard" and "soft" nucleophiles based on the Hard and Soft Acids and Bases (HSAB) principle.
Hard Nucleophiles: (e.g., alkoxides, hydroxide) are small, highly charged, and not very polarizable. They tend to favor attack at the more electron-deficient equatorial position of a forming pentacoordinate intermediate, often leading to retention of configuration. open.ac.uk
Soft Nucleophiles: (e.g., thiolates, phosphines) are larger, more polarizable, and have higher energy HOMOs. They tend to prefer axial attack, which leads to inversion of configuration. open.ac.uk
The steric bulk of the nucleophile also plays a significant role. Highly hindered nucleophiles will react more slowly due to the steric shielding provided by the two phenyl groups and one methyl group on the silicon atom. thieme-connect.de
Investigation of Silicon Coordination Spheres in Reaction Intermediates (e.g., Pentacoordinate and Hexacoordinate Species)
A key difference between carbon and silicon chemistry is the accessibility of hypervalent coordination states for silicon. nih.gov Nucleophilic attack on this compound proceeds through either a pentacoordinate or, in some cases, a hexacoordinate intermediate or transition state. acs.orgdoi.org
Pentacoordinate Intermediates: These species are the most common intermediates in nucleophilic substitution at silicon. rsc.org They typically adopt a trigonal bipyramidal (TBP) or, less commonly, a square pyramidal geometry. The stability and structure of these intermediates are influenced by the substituents. Electronegative groups (like fluorine) prefer to occupy the axial (apicophilic) positions in a TBP structure. The phenyl and methyl groups on this compound would likely occupy equatorial positions to minimize steric repulsion. The formation of these stable intermediates allows for processes like pseudorotation, which can scramble the stereochemistry and lead to retention products. organic-chemistry.org
Hexacoordinate Intermediates: In the presence of a second equivalent of a nucleophile or a bidentate ligand, a hexacoordinate silicon species can form. nih.govdoi.org These intermediates, which have an octahedral geometry, are generally more stable when the silicon atom is bonded to multiple electronegative substituents. For this compound, the formation of a stable hexacoordinate species would require a strong, small, and bidentate nucleophile. The increased electron density on the silicon in a hexacoordinate state further activates the Si-C and Si-F bonds toward cleavage. nih.gov
Lewis Acid-Catalyzed Transformations and Molecular Rearrangements
Lewis acids can activate this compound towards various transformations by coordinating to the fluorine atom. This interaction enhances the leaving group ability of fluoride, making the silicon center more electrophilic and susceptible to nucleophilic attack or rearrangement. princeton.edursc.orgnih.gov
Rearrangements of Alpha-Halosilanes: Migratory Aptitudes and Regioselectivity
While this compound itself is not an α-halosilane, its derivatives or related structures can undergo characteristic rearrangements. The thermal or Lewis acid-catalyzed rearrangement of α-halosilanes involves the migration of a substituent from silicon to the adjacent carbon, concurrent with the migration of the halogen from carbon to silicon. cdnsciencepub.com
A proposed mechanism for this rearrangement involves the initial migration of the halogen to the silicon atom, forming a transient "inverse ylide" or ion pair intermediate (R₃Si⁺X⁻–C⁻HR'). cdnsciencepub.com This is followed by the migration of one of the R groups from silicon to the now electron-deficient α-carbon.
The migratory aptitude —the relative ease with which a group migrates—is a key factor determining the product.
Migrating Group from Silicon (R): The migratory aptitude generally follows the order of carbanionic stability of the migrating group. However, studies on related systems suggest the ease of migration can be complex, often reflecting the ability of the group to stabilize a positive charge that develops on the carbon atom in the transition state. cdnsciencepub.com
Migrating Group from Carbon (X): The ease of migration of the halogen (or other group X) from carbon to silicon generally correlates with its ability to stabilize a negative charge and its affinity for silicon. The order is typically F > OTs > OAc > Cl > Br. cdnsciencepub.com
Regioselectivity in these rearrangements is dictated by which R group on the silicon atom preferentially migrates. For a hypothetical rearrangement involving a derivative of this compound, the competition would be between the migration of a phenyl group and a methyl group. Generally, groups that can better stabilize a positive charge through resonance or induction have a higher migratory aptitude in cationic rearrangements. nih.gov However, in the context of α-halosilane rearrangements, the specific mechanism and electronic demands of the transition state are critical.
Table 2: General Migratory Aptitudes in Cationic Rearrangements
| Migrating Group | Relative Aptitude | Rationale |
|---|---|---|
| Hydride (~H) | High | Small size and ability to bear partial positive charge. |
| Aryl (e.g., Phenyl) | High | Can stabilize positive charge through resonance (phenonium ion intermediate). nih.gov |
| Alkyl (3° > 2° > 1° > Me) | Moderate to Low | Ability to stabilize positive charge through hyperconjugation and induction. nih.gov |
Metal-Catalyzed Reactivity of Diphenylmethylsilane and its Fluorinated Analogs
The reactivity of diphenylmethylsilane and its fluorinated counterpart, this compound, is significantly influenced by the presence of metal catalysts. These catalysts facilitate a variety of transformations by activating the Si-H or Si-C bonds, leading to the formation of valuable organosilicon compounds.
Ruthenium catalysts have been shown to be effective in the reductive cleavage of unstrained carbon-carbon bonds between two aryl groups. nih.govnih.gov While direct studies on this compound are not prevalent, research on related systems using silanes as reducing agents provides insight into the potential reactivity. In these reactions, a ruthenium(II) monohydride species is proposed to be the active catalyst. nih.govnih.gov The catalytic cycle is thought to involve the oxidative addition of the Ru-H bond to the aryl-aryl bond, followed by a series of steps to yield the cleaved products. nih.gov Silanes, like diphenylmethylsilane, can serve as the terminal reductant in these processes. nih.gov The reaction is notable for its tolerance of various functional groups due to its neutral pH and oxidant-free conditions. nih.govnih.gov
Mechanistic studies, combining computational and experimental data, suggest that a ruthenium(II) monohydride is the key intermediate that mediates the C(aryl)-C(aryl) bond activation. nih.govnih.gov The resting state of the catalyst is often a η4-coordinated ruthenium(II) dichloride complex. nih.govnih.gov This understanding of the mechanism allows for the potential design of one-pot C-C activation and subsequent C-C coupling reactions. nih.gov
Table 1: Proposed Mechanistic Pathways for Ru-Catalyzed Aryl-Aryl Bond Cleavage
| Path | Initial Ruthenium Species | Key Steps |
| a | Ru(II) dichloride | Insertion into aryl-aryl bond to form Ru(IV), followed by hydrogenolysis. nih.gov |
| b | Ru(II) monohydride | Oxidative addition to the aryl-aryl bond, followed by C-H reductive elimination and subsequent reaction with H₂. nih.gov |
| c | Ru(II) dihydride | Generated from the Ru(II) dichloride precursor. nih.gov |
Hydrosilylation, the addition of a Si-H bond across a multiple bond, and dehydrogenative silylation are fundamental processes for the synthesis of organosilanes. csic.esacs.org Various transition metals, including ruthenium, rhodium, and iridium, are known to catalyze these reactions. acs.orgmsstate.edu The choice of metal and ligand can significantly influence the selectivity between hydrosilylation and dehydrogenative silylation. msstate.edunju.edu.cn
For instance, manganese-catalyzed reactions have demonstrated that the electronic and steric properties of phosphine (B1218219) ligands are crucial in directing the reaction towards either hydrosilylation or dehydrogenative silylation. nju.edu.cn In some systems, an electron-rich ligand may favor dehydrogenative silylation, while a more electron-deficient and sterically hindered ligand can promote hydrosilylation. nju.edu.cn
The catalytic cycle for dehydrogenative silylation often involves the oxidative addition of the Si-H bond to the metal center, followed by alkene coordination, migratory insertion, and β-hydride elimination to afford the vinylsilane product and regenerate the active catalyst. Ruthenium-catalyzed dehydrogenative silylation has been developed for the synthesis of (E)-alkenyl silyl (B83357) ethers with high regio- and stereoselectivity. mdpi.com
Table 2: Catalyst Systems for Silylation Reactions
| Catalyst System | Reaction Type | Substrate Scope | Key Features |
| [RhCl(COD)]₂/PPh₃ | Dehydrogenative Silylation | Alkenes | High selectivity for vinylsilanes. mdpi.com |
| RuH₂(CO)(PPh₃)₃/NBE | Dehydrogenative Silylation | Alcohols, Alkenes, Naphthols | Synthesis of (E)-alkenyl silyl ethers and silyl-ether heterocycles. mdpi.com |
| Mn₂(CO)₁₀/Ligand | Hydrosilylation/Dehydrogenative Silylation | Alkenes | Selectivity controlled by ligand choice. nju.edu.cn |
| Iridium Complexes | Hydrosilylation/Dehydrogenative Silylation | Ketones, Imines, Alkenes, Alkynes | Versatile for various unsaturated bonds. csic.es |
Metal-catalyzed reactions of α-diazocarbonyl compounds are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net In the presence of a transition metal catalyst, these diazo compounds generate metal carbenoid intermediates, which can undergo various transformations, including insertion into Si-H bonds and cyclopropanation of alkenes. researchgate.netresearchgate.netorganicreactions.org
Copper and rhodium complexes are commonly used catalysts for these reactions. researchgate.netorganicreactions.org Competition experiments have shown that Si-H insertion is often favored over cyclopropanation. ulaval.ca For example, the reaction of a diazoester with a silane (B1218182) in the presence of an alkene and a copper catalyst can exclusively yield the Si-H insertion product. ulaval.ca The efficiency and selectivity of these reactions can be influenced by the catalyst, solvent, and temperature. ulaval.ca
The resulting α-silylesters from Si-H insertion reactions are versatile intermediates that can be further transformed into other useful organic molecules. ulaval.ca
The oxidation of organosilanes is a key transformation for introducing functionality and for their application in organic synthesis. While direct oxidative transformations of this compound are not extensively documented, general strategies for organosilane oxidation provide a framework for its potential reactivity.
Palladium-catalyzed oxidative transformations have been widely studied, often involving the cleavage of C-H or Si-C bonds. diva-portal.org These reactions can be carried out under aerobic conditions, using molecular oxygen as the terminal oxidant, which is an environmentally benign approach. diva-portal.orgnih.gov In some cases, dual catalytic systems are employed where one catalyst facilitates the oxidation and another induces stereoselectivity. nih.gov
The oxidation of the silicon center in organosilanes can also be achieved. For instance, α-silylesters can be oxidized to α-hydroxylesters using reagents like m-chloroperoxybenzoic acid (MCPBA). ulaval.ca The development of catalytic oxidative methods, particularly those using green oxidants, is an active area of research. nih.govresearchgate.net
The Intrinsic Reactivity and Stability of the Silicon-Fluorine Bond Under Diverse Chemical Environments
The silicon-fluorine (Si-F) bond is one of the strongest single bonds in chemistry. soci.org This high bond strength contributes to the stability of organofluorosilanes. However, the reactivity of the Si-F bond is not solely dictated by its strength; it is also influenced by the other substituents on the silicon atom and the chemical environment. soci.orgresearchgate.net
Silicon's ability to expand its coordination number to five or even six (hypervalency) plays a crucial role in its chemistry. soci.orgnih.gov Electronegative substituents, such as fluorine, facilitate the formation of these hypervalent species. soci.org The formation of a hypervalent intermediate is often a key step in the reactions of organofluorosilanes, for example, in fluoride-activated cross-coupling reactions (Hiyama coupling). soci.org In these reactions, a fluoride source coordinates to the silicon atom, forming a pentacoordinate silicate (B1173343), which enhances the nucleophilicity of the organic group attached to silicon. soci.org
The stability of the Si-F bond can be affected by the presence of Lewis acids or bases. Lewis acids can coordinate to the fluorine atom, weakening the Si-F bond and making it more susceptible to cleavage. Conversely, Lewis bases can coordinate to the silicon atom, leading to hypervalent intermediates and potentially different reaction pathways. soci.org
Recent studies have also highlighted a "silicon-fluorine gauche effect," where a conformational preference for proximity between silicon and fluorine atoms is observed in certain molecules. acs.org This effect is thought to be driven by electrostatic interactions between the partially positive silicon (Siᵟ⁺) and partially negative fluorine (Fᵟ⁻). acs.org This conformational bias can influence the reactivity and biological activity of silicon-containing fluorinated compounds. acs.org
Spectroscopic Characterization and Structural Elucidation Studies of Diphenylmethylfluorosilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Organofluorosilanes
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural elucidation of organofluorosilanes. The presence of magnetically active nuclei such as ¹⁹F and ²⁹Si provides a direct window into the local chemical environment of the fluorine and silicon atoms, respectively.
Fluorine-19 NMR spectroscopy is highly sensitive and offers a wide chemical shift range, making it particularly useful for detecting subtle changes in the electronic environment of the fluorine atom. huji.ac.ilslideshare.net The ¹⁹F chemical shift is highly dependent on the substituents attached to the silicon atom. For organofluorosilanes, the chemical shifts are influenced by the number and nature of organic groups, with electron-withdrawing groups generally causing a downfield shift. alfa-chemistry.com
A key feature of ¹⁹F NMR is the observation of coupling constants to other nuclei, particularly ²⁹Si. The one-bond silicon-fluorine coupling constant (¹JSiF) is a direct measure of the interaction between these two nuclei and is highly sensitive to the geometry and electronic structure of the Si-F bond.
Table 1: Representative ¹⁹F NMR Chemical Shifts for Related Fluorine-Containing Compounds
| Compound | Chemical Shift (δ) vs. CFCl₃ (ppm) |
| Trifluorotoluene | -63.72 |
| Monofluorobenzene | -113.15 |
| Tetrafluorosilane | -163.3 |
| Hexafluorobenzene | -164.9 |
This table presents data for related compounds to infer the expected chemical shift region for Diphenylmethylfluorosilane. Data sourced from various reference materials. colorado.edu
Silicon-29 NMR spectroscopy, despite the lower natural abundance and sensitivity of the ²⁹Si isotope, provides crucial information about the silicon center's connectivity and coordination state. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. The replacement of a methyl group with a phenyl group, or a hydrogen atom with a fluorine atom, induces significant changes in the ²⁹Si chemical shift.
Direct experimental ²⁹Si NMR data for this compound is scarce. However, data from related compounds such as Phenylsilane, Diphenylsilane (B1312307), and various other organosilanes can be used for comparative analysis. spectrabase.comnih.gov For example, the ²⁹Si NMR chemical shifts for a series of triphenylsilanes (Ph₃SiR) have been studied, showing the influence of the 'R' group on the silicon environment. researchgate.net Computational studies using Density Functional Theory (DFT) have also proven effective in predicting ²⁹Si NMR chemical shifts for a range of organosilicon compounds, providing a valuable tool for assigning experimental spectra and understanding electronic effects. lbl.govrsc.org
Table 2: ²⁹Si NMR Chemical Shift Data for Analogous Organosilanes
| Compound | Substituents on Silicon | ²⁹Si Chemical Shift (δ) (ppm) |
| Phenylsilane | -Ph, -H, -H, -H | -59.5 |
| Diphenylsilane | -Ph, -Ph, -H, -H | -33.8 |
| Triphenylsilane | -Ph, -Ph, -Ph, -H | -18.5 |
| Dimethylphenylsilane | -Me, -Me, -Ph, -H | -16.5 |
This table provides a summary of ²⁹Si NMR chemical shifts for closely related silanes to contextualize the expected value for this compound. Data sourced from publicly available databases and research articles. researchgate.netnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a molecular fingerprint, providing detailed information about the various vibrational modes within a molecule. These techniques are particularly useful for identifying characteristic functional groups and understanding bond strengths. triprinceton.org
For this compound, the IR and Raman spectra would be dominated by vibrations associated with the phenyl rings, the methyl group, and the silicon-centered framework. Key vibrational modes to consider include:
Si-F Stretching: This vibration is expected to appear as a strong band in the IR spectrum due to the high polarity of the Si-F bond. The exact frequency will be sensitive to the other substituents on the silicon atom.
Si-C (Phenyl and Methyl) Stretching: These vibrations provide information about the bonds between silicon and its organic substituents.
Phenyl Ring Vibrations: The characteristic C-H stretching, C=C stretching, and ring deformation modes of the phenyl groups will be prominent in both IR and Raman spectra.
Methyl Group Vibrations: C-H stretching and bending modes of the methyl group will also be present.
Computational methods, such as DFT and Hartree-Fock calculations, are often employed to simulate vibrational spectra and aid in the assignment of experimental bands. jkps.or.krfaccts.de Studies on related molecules like diphenylsilane have shown good agreement between calculated and experimental spectra, allowing for a detailed assignment of vibrational modes. jkps.or.kr
Table 3: Characteristic Infrared Absorption Frequencies for Bonds in Related Organosilicon Compounds
| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Si-F | Stretching | 800 - 1000 |
| Si-Phenyl | Stretching | ~1100, ~1430 |
| Si-CH₃ | Rocking | ~800 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
This table summarizes typical IR absorption frequencies for key functional groups present in or related to this compound.
X-ray Crystallography and Diffraction Studies for Precise Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgstanford.edu A successful crystal structure analysis of this compound would provide accurate data on bond lengths, bond angles, and torsional angles, offering a complete picture of its molecular geometry.
While a crystal structure for this compound is not currently available in the public domain, the structures of related organosilicon compounds provide valuable insights into the expected structural features. For example, the crystal structures of various substituted silanes reveal how different substituents influence the tetrahedral geometry around the silicon atom. diamond.ac.uk
Furthermore, X-ray diffraction studies can elucidate the supramolecular structure, revealing how molecules pack in the crystal lattice and identifying any significant intermolecular interactions, such as van der Waals forces or weaker hydrogen bonds, which can influence the physical properties of the material.
Advanced Spectroscopic Techniques for Probing Dynamics and Interactions in Organosilane Systems
Beyond the core techniques of NMR, IR, and X-ray crystallography, a suite of advanced spectroscopic methods can be employed to probe the dynamic processes and intermolecular interactions in organosilane systems.
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between different atoms within the molecule, confirming the structural assignment. For organofluorosilanes, ¹H-¹⁹F and ¹³C-¹⁹F heteronuclear correlation experiments would be particularly informative.
In the realm of vibrational spectroscopy, techniques like time-resolved IR and Raman spectroscopy can be used to study reaction kinetics and transient species. Moreover, techniques like surface-enhanced Raman spectroscopy (SERS) could be employed to study the interaction of this compound with surfaces.
Computational chemistry plays an increasingly vital role in complementing experimental spectroscopic data. researchgate.netjkps.or.kr High-level quantum mechanical calculations can predict spectroscopic parameters with increasing accuracy, aiding in the interpretation of complex spectra and providing insights into electronic structure and bonding that may not be directly accessible through experimental means alone. researchgate.net
Computational Chemistry and Theoretical Investigations of Diphenylmethylfluorosilane
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
DFT calculations are a cornerstone of modern computational chemistry, enabling the prediction of a wide range of molecular properties by solving approximations of the Schrödinger equation. youtube.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies calculations, allowing for the study of relatively large molecules like Diphenylmethylfluorosilane. youtube.comyoutube.com Functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results for geometry, energy, and electronic properties. researchgate.netajchem-a.com
The electronic structure of this compound is defined by a tetrahedral silicon atom bonded to two phenyl groups, one methyl group, and a fluorine atom. iust.ac.ir A central feature of organosilicon compounds is the nature of the bonds to silicon. The silicon-carbon (Si-C) bond is longer and weaker than a typical carbon-carbon bond and is polarized toward the more electronegative carbon atom. wikipedia.org
The silicon-fluorine (Si-F) bond, however, is the most prominent feature in the electronic structure of this molecule. It is known to be one of the strongest single bonds in chemistry, a characteristic that profoundly influences the molecule's stability and reactivity. wikipedia.orggelest.com DFT studies can quantify the properties of these bonds through the calculation of bond lengths, vibrational frequencies, and atomic charges.
Computational analyses would reveal a significant polarization of the Si-F bond due to the large difference in electronegativity between silicon (1.90) and fluorine (3.98). This results in a substantial partial positive charge on the silicon atom and a partial negative charge on the fluorine atom, imparting a strong ionic character to the bond.
Table 1: Illustrative Calculated Bond Properties for this compound Note: These values are representative examples based on DFT calculations of similar organofluorosilanes and are intended for illustrative purposes.
| Bond | Calculated Bond Length (Å) | Calculated Mulliken Charge on Atoms (a.u.) |
|---|---|---|
| Si-F | ~1.62 | Si: ~+1.2, F: ~-0.6 |
| Si-C (Methyl) | ~1.87 | Si: ~+1.2, C: ~-0.7 |
| Si-C (Phenyl) | ~1.88 | Si: ~+1.2, C: ~-0.4 |
The three-dimensional structure and flexibility of this compound can be understood by exploring its Potential Energy Surface (PES). A PES is a mathematical landscape that maps the potential energy of a molecule as a function of its geometric coordinates. wikipedia.orglibretexts.org Minima on this surface correspond to stable conformations (isomers), while saddle points represent the transition states that connect them. libretexts.org
For this compound, the primary degrees of freedom that define its conformational space are the rotations of the two phenyl groups around their respective Si-C bonds. By systematically varying the dihedral angles of these rings, computational methods can map out the PES to identify the most stable, low-energy conformers. This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. The calculations would likely show that conformations minimizing steric hindrance between the bulky phenyl groups are energetically favored.
Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table presents a simplified, hypothetical scenario to illustrate the concept of conformational analysis. Energies are relative to the most stable conformer.
| Conformer Description | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum (Staggered Phenyl Rings) | τ(F-Si-C-C): ~60, τ(F-Si-C'-C'): ~-60 | 0.00 |
| Local Minimum (Staggered/Eclipsed) | τ(F-Si-C-C): ~60, τ(F-Si-C'-C'): ~0 | ~2.5 |
| Transition State (Rotation of one Phenyl Ring) | τ(F-Si-C-C): 0, τ(F-Si-C'-C'): ~-60 | ~4.0 |
Beyond identifying stable structures, computational chemistry can map the entire pathway of a chemical reaction. This involves locating the transition state (TS), which is the highest energy point along the lowest energy path connecting reactants and products. libretexts.org The energy of the TS determines the activation energy barrier, a key factor governing the reaction rate.
A characteristic reaction of fluorosilanes is nucleophilic substitution at the silicon center. wikipedia.org For instance, the hydrolysis of this compound would involve the attack of a water molecule or hydroxide (B78521) ion on the silicon atom, leading to the displacement of the fluoride (B91410) ion. DFT calculations can model this process by mapping the reaction coordinate. The calculations would likely show a pentacoordinate silicon intermediate or transition state, a common feature in the reaction mechanisms of organosilicon compounds. By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed, providing fundamental insights into the molecule's chemical reactivity.
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
To predict how this compound might interact with other chemical species, MESP and FMO theory are powerful conceptual tools.
The Molecular Electrostatic Potential (MESP) is a visual representation of the charge distribution around a molecule. ajchem-a.compreprints.org It is calculated from the electron density and is used to identify regions that are electron-rich (negative potential, attractive to electrophiles) or electron-poor (positive potential, attractive to nucleophiles). researchgate.net For this compound, the MESP surface would clearly show a region of strong negative potential localized on the highly electronegative fluorine atom. Conversely, a region of significant positive potential would be found around the silicon atom, confirming its electrophilic character and susceptibility to nucleophilic attack. ajchem-a.com
Frontier Molecular Orbital (FMO) Theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgepfl.chlibretexts.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com The LUMO is the innermost empty orbital and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. dntb.gov.ua
For this compound, the LUMO is expected to be an antibonding σ*(Si-F) orbital. An incoming nucleophile would interact with this orbital, donating electron density into it, which would lead to the weakening and eventual cleavage of the strong Si-F bond.
Table 3: Representative FMO Properties for an Organofluorosilane Note: Values are illustrative and represent typical results from DFT calculations on similar molecules.
| Orbital | Typical Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | ~ -9.5 | Phenyl π-orbitals |
| LUMO | ~ +1.0 | Si-F (σ*) antibonding orbital |
| HOMO-LUMO Gap | ~ 10.5 | N/A |
Bond Energy Decomposition Analysis and Orbital Interaction Studies for Understanding Chemical Bonding
To gain deeper insight into the nature of the chemical bonds within this compound, particularly the Si-F bond, Energy Decomposition Analysis (EDA) can be employed. unl.edusemanticscholar.org EDA is a computational method that partitions the total interaction energy between two defined molecular fragments into physically meaningful components. nih.govarxiv.org
For analyzing the Si-F bond, the molecule could be fragmented into a [Ph₂MeSi]⁺ radical cation and a [F]⁻ anion. The EDA would then break down the interaction energy into three main terms:
Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction between the charge distributions of the fragments. Given the high polarity of the Si-F bond, this term is expected to be highly stabilizing.
Pauli Repulsion (ΔE_Pauli): The destabilizing quantum mechanical effect arising from the repulsion between electrons of the same spin when the fragments are brought together.
Orbital Interaction (ΔE_orb): The stabilizing energy gained from the mixing of the orbitals of the two fragments to form bonding orbitals. This term represents the covalent character of the bond.
Table 4: Illustrative Energy Decomposition Analysis for the Si-F Bond Note: The values are hypothetical but representative of the expected contributions for a highly polar covalent bond.
| Energy Component | Description | Hypothetical Energy (kcal/mol) | Percentage of Total Attraction |
|---|---|---|---|
| ΔE_Pauli | Pauli Repulsion | +250 | N/A |
| ΔE_elstat | Electrostatic Interaction | -280 | ~65% |
| ΔE_orb | Orbital Interaction | -150 | ~35% |
| ΔE_int (Total) | Total Interaction Energy | -180 | 100% |
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions
While QM and DFT methods are excellent for studying the properties of single, static molecules, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of particles, allowing researchers to observe molecular behavior on timescales from picoseconds to microseconds. youtube.com
An MD simulation of this compound would require a "force field," a set of parameters that defines the potential energy of the system, including bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). youtube.com
Such simulations can provide insights into several aspects:
Conformational Dynamics: In a simulated solvent environment, MD can show how the phenyl rings rotate and how the molecule transitions between different stable conformations identified in the PES analysis.
Solvent Interactions: MD can model how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell and specific interactions, such as hydrogen bonding if a protic solvent is used.
Intermolecular Interactions: By simulating multiple molecules of this compound, MD can investigate how they interact with each other in a liquid or solid state. wikipedia.orgucmerced.edu These simulations would reveal the dominant intermolecular forces, which for a polar molecule like this would include both London dispersion forces and stronger dipole-dipole interactions. youtube.com This information is crucial for understanding macroscopic properties like boiling point, viscosity, and crystal packing.
Applications and Emerging Research Frontiers in Diphenylmethylfluorosilane Chemistry
Advanced Applications in Organic Synthesis and Catalysis
The strategic placement of a fluorine atom in organosilanes can significantly influence their chemical behavior, making them valuable tools in modern organic synthesis. The electron-withdrawing nature of fluorine can activate the silicon center, facilitating reactions that are otherwise challenging with non-fluorinated analogues.
Integration into Chiral Auxiliary Systems and Asymmetric Synthesis Methodologies
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. sigmaaldrich.com While specific examples detailing the integration of diphenylmethylfluorosilane into chiral auxiliary systems are not extensively documented, the principles of stereocontrol using silicon-containing compounds suggest its potential. The steric and electronic properties of the diphenylmethylsilyl group can be exploited to control the stereochemical outcome of reactions. iupac.org By attaching this silyl (B83357) group to a substrate, it can direct the approach of reagents to a specific face of the molecule, thereby inducing asymmetry. researchgate.net The development of chiral auxiliaries derived from organosilanes is an active area of research, and the unique properties of this compound make it a candidate for the design of novel and more effective auxiliaries.
Development of Novel Catalytic Systems Utilizing Fluorinated Organosilanes
Fluorinated organosilanes play a crucial role in the development of novel catalytic systems, particularly in cross-coupling reactions. The presence of a fluorine ligand on the silicon atom is known to have a polarizing and activating effect, which is advantageous in these reactions. gelest.com For instance, aryltrifluorosilanes have been shown to couple effectively with aryl bromides. gelest.com This principle suggests that this compound could be a valuable component in the design of new catalysts or as a coupling partner in reactions like the Hiyama coupling. organic-chemistry.org The fluoride (B91410) ion's high affinity for silicon is often exploited to enhance the rate of transmetalation, a key step in many cross-coupling catalytic cycles. nih.gov Research in this area is focused on developing more efficient and versatile catalytic systems, and fluorinated organosilanes are a promising class of compounds to achieve this goal. nih.gov
Utilization as a Key Precursor for the Synthesis of Complex Fluorinated Organic Molecules
The synthesis of complex fluorinated organic molecules is of great interest due to the profound impact of fluorine on the biological activity of pharmaceuticals and agrochemicals. uspto.govolemiss.edu Fluorinated building blocks are essential for introducing fluorine into these complex structures. beilstein-journals.orgnih.govnih.gov While direct applications of this compound as a precursor are still under exploration, the general utility of fluorinated organosilanes in this context is well-established. They can serve as sources of fluorinated nucleophiles or electrophiles, depending on the reaction conditions. The diphenylmethylsilyl group could also serve as a protecting group that can be removed under specific conditions after the desired fluorinated moiety has been introduced. The development of new synthetic methodologies leveraging fluorinated organosilanes is a key frontier in medicinal and materials chemistry.
Contributions to Advanced Materials Science and Engineering
The incorporation of fluorine into organosilicon compounds can lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties. These attributes make them highly valuable in the field of advanced materials science and engineering.
| Precursor Characteristic | Expected Impact on Film Properties |
|---|---|
| Presence of Organic Groups (e.g., Methyl, Phenyl) | Introduces porosity, lowering the dielectric constant. May affect mechanical strength. |
| Presence of Fluorine | Lowers the polarizability of Si-O bonds, reducing the dielectric constant. |
| Si-H Bonds | Can influence film density and hardness. |
Integration into Polymeric and Composite Systems for Enhanced Material Properties
The modification of polymers with organosilanes is a common strategy to enhance their properties. Fluorinated organosilanes, in particular, can impart hydrophobicity, chemical resistance, and improved thermal stability. researchgate.net this compound, when incorporated into a polymer matrix, could offer several advantages. The phenyl groups can enhance thermal stability, while the fluorine atom provides chemical resistance and hydrophobicity. mdpi.comnih.gov Such modified polymers could find applications in high-performance coatings, sealants, and composites. Research in this area focuses on understanding the structure-property relationships of these composite materials and optimizing their performance for specific applications. researchgate.netmdpi.com
| Property | Contributing Group in this compound | Potential Application |
|---|---|---|
| Thermal Stability | Phenyl groups | High-temperature resistant coatings and composites |
| Chemical Resistance | Fluorine atom | Chemically resistant seals and linings |
| Hydrophobicity | Fluorine atom and hydrocarbon groups | Water-repellent surfaces and membranes |
Development of Radiochemistry Tools and Medical Imaging Probes (e.g., Si-¹⁸F Tracers for Positron Emission Tomography)
The development of novel radiochemistry tools is paramount for advancing molecular imaging techniques like Positron Emission Tomography (PET). PET imaging relies on the detection of gamma rays emitted from a patient after the administration of a radiolabeled probe, or tracer. Fluorine-18 (B77423) (¹⁸F) is a favored radionuclide for PET due to its optimal half-life (109.8 minutes) and low positron energy, which allows for high-resolution images. A significant area of research in this field is the use of silicon-fluoride acceptor (SiFA) technology for the efficient labeling of molecules with ¹⁸F.
While the broader class of organosilicon compounds known as SiFAs has been investigated for this purpose, specific research focusing solely on this compound in the development of Si-¹⁸F tracers for PET is not extensively detailed in publicly available scientific literature. However, based on the principles of SiFA chemistry, the potential role of this compound can be outlined. The SiFA methodology leverages the high affinity of silicon for fluorine, allowing for a rapid and efficient isotopic exchange reaction where a non-radioactive fluorine-19 atom on the silane (B1218182) is replaced by a radioactive ¹⁸F atom. This process is attractive because it can often be performed under mild conditions, which is crucial when working with sensitive biomolecules.
In this context, this compound could theoretically serve as a precursor for generating an ¹⁸F-labeled tracer. The general approach would involve attaching the diphenylmethylsilyl group to a biologically active molecule that targets a specific physiological or pathological process in the body. This functionalized molecule would then be subjected to an ¹⁸F-fluoride solution, leading to the formation of the desired ¹⁸F-labeled PET tracer. The resulting radiolabeled molecule could then be used to visualize and quantify biological processes at the molecular level, aiding in the diagnosis and monitoring of diseases.
A key advantage of the SiFA approach is the potential for high molar activity, which is a measure of the radioactivity per mole of a compound. High molar activity is crucial for PET imaging to ensure that a sufficient signal can be detected without administering a pharmacologically active dose of the tracer.
The following table summarizes the general characteristics of the SiFA-based ¹⁸F-labeling approach, which would be applicable if this compound were to be used in this context.
| Feature | Description |
| Labeling Method | Isotopic Exchange (¹⁹F for ¹⁸F) |
| Radionuclide | Fluorine-18 (¹⁸F) |
| Key Principle | High affinity of silicon for fluorine |
| Reaction Conditions | Typically mild, suitable for sensitive molecules |
| Potential Advantage | High molar activity |
Future Research Directions and Unexplored Avenues in this compound Chemistry
The future of this compound chemistry is intrinsically linked to the broader advancements in organofluorosilane and organosilicon chemistry. While specific research on this compound is not extensive, several future research directions and unexplored avenues can be proposed based on emerging trends in the field.
One of the most promising areas for future investigation is the systematic exploration of this compound and its derivatives as platforms for the development of novel PET imaging agents. Although currently underexplored, the unique electronic and steric properties conferred by the diphenylmethyl group could offer advantages in terms of tracer stability, biodistribution, and pharmacokinetics. Future studies could focus on synthesizing a library of this compound-containing biomolecules and evaluating their potential as tracers for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Another avenue for future research lies in the development of more efficient and automated radiosynthesis protocols. While the SiFA methodology is promising, further optimization is needed to streamline the production of ¹⁸F-labeled tracers for clinical use. Research could focus on developing "kit-type" labeling methods using this compound precursors, which would simplify the radiolabeling process and make it more accessible to a wider range of research and clinical facilities.
Furthermore, the fundamental chemistry of this compound itself warrants deeper investigation. A more thorough understanding of its reactivity, stability under various physiological conditions, and the influence of the diphenylmethyl group on the properties of the silicon-fluorine bond could provide valuable insights for designing next-generation radiotracers.
Unexplored avenues also include the potential application of this compound in other areas of medicinal chemistry beyond PET imaging. For instance, its unique properties could be leveraged in the design of novel therapeutic agents or as a tool for studying biological processes. The development of dual-modality imaging probes, which combine the high sensitivity of PET with the high resolution of other imaging techniques like fluorescence imaging, represents another exciting frontier. This compound could potentially be incorporated into such multimodal probes.
The table below outlines potential future research directions for this compound chemistry.
| Research Area | Focus | Potential Impact |
| PET Tracer Development | Synthesis and evaluation of this compound-based biomolecules for imaging various diseases. | Expansion of the library of available PET tracers with potentially improved properties. |
| Radiosynthesis Optimization | Development of automated and "kit-type" ¹⁸F-labeling protocols. | Increased accessibility and efficiency of producing ¹⁸F-labeled probes. |
| Fundamental Chemistry | In-depth study of the reactivity, stability, and properties of this compound. | A stronger foundation for the rational design of novel organofluorosilane-based compounds. |
| Medicinal Chemistry Applications | Exploration of this compound in drug design and as a biological probe. | Discovery of new therapeutic agents and tools for biomedical research. |
| Multimodal Imaging | Incorporation of this compound into dual-modality imaging agents. | Development of more powerful and informative diagnostic tools. |
Q & A
Q. How can researchers contextualize findings on this compound within broader chemical literature?
- Methodological Answer : Conduct systematic literature reviews using databases like SciFinder or Google Scholar, focusing on analogs (e.g., fluorosilanes) to identify trends in reactivity or toxicity. Cite conflicting findings transparently and propose hypotheses for divergence, such as differences in experimental design or analytical sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
